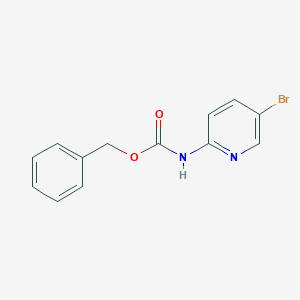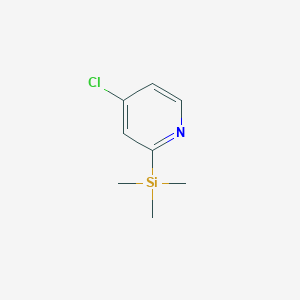
4-Chloro-2-trimethylsilylpyridine
Overview
Description
4-Chloro-2-trimethylsilylpyridine is a chemical compound with the empirical formula C8H12ClNSi . It has a molecular weight of 185.73 . This compound is known for its excellent performance and wide range of applications .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-trimethylsilylpyridine can be represented by the SMILES string ClC1=CC(Si(C)C)=NC=C1 . The InChI key for this compound is RLKBPYBYWSLVLF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Chloro-2-trimethylsilylpyridine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Scientific Research Applications
Life Science Research
4-Chloro-2-trimethylsilylpyridine is used in life science research, including areas such as chromatography and mass spectrometry . These techniques are used to analyze and identify chemical substances within a particular sample.
Analytical Chemistry
In the field of analytical chemistry, 4-Chloro-2-trimethylsilylpyridine can be used as a reagent or a standard for various chemical analyses .
Advanced Battery Science and Technology
There’s also a potential application of 4-Chloro-2-trimethylsilylpyridine in advanced battery science and technology . The compound could be used in the development of new materials for high-performance batteries.
Safety and Hazards
The safety information available indicates that 4-Chloro-2-trimethylsilylpyridine is classified under GHS07, with the signal word "Warning" . It has hazard statements including “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . It’s classified as Acute Tox. 4 Oral .
properties
IUPAC Name |
(4-chloropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBPYBYWSLVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456882 | |
| Record name | 4-Chloro-2-trimethylsilylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139585-50-5 | |
| Record name | 4-Chloro-2-trimethylsilylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-chloro-2-trimethylsilylpyridine a valuable building block in organic synthesis, particularly for creating functional polypyridine ligands?
A1: The research article [] highlights the utility of 4-chloro-2-trimethylsilylpyridine as a versatile starting material for synthesizing functional polypyridine ligands. The compound possesses two reactive sites: the chlorine atom at the 4-position and the trimethylsilyl group at the 2-position. This unique arrangement allows for selective functionalization through various coupling reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)
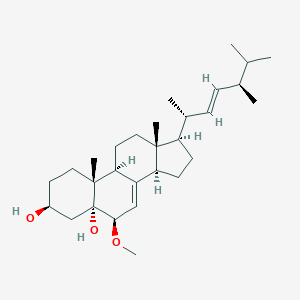
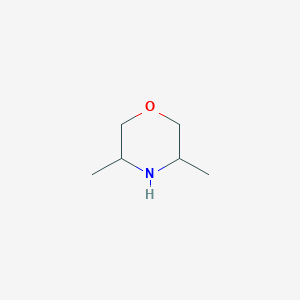


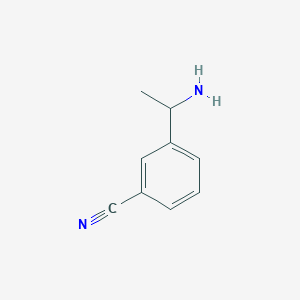

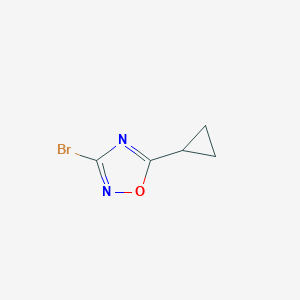
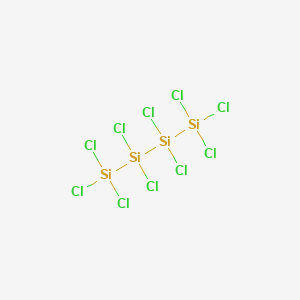
![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)

